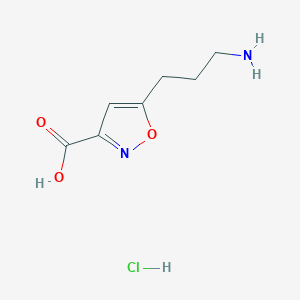
5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “5-(3-Aminopropyl)” part suggests that an aminopropyl group is attached to the 5th carbon of the oxazole ring. The “carboxylic acid” part indicates the presence of a carboxyl group (-COOH), and “hydrochloride” means it’s a hydrochloride salt, which typically forms when a positively charged hydrogen ion (H+) from hydrochloric acid combines with a negatively charged compound .
Molecular Structure Analysis
Again, without specific information, I can only speculate that the compound has a five-membered oxazole ring with an aminopropyl group attached to one carbon and a carboxyl group attached to another .Chemical Reactions Analysis
Oxazoles can participate in a variety of chemical reactions, including substitutions and additions. The presence of the aminopropyl and carboxyl groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxyl group and the amino group in this case) can influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Low-Molecular-Weight Hydrogels
This compound can be used in the synthesis of Low-Molecular-Weight Hydrogels (LMWHs) . LMWHs are synthesized from small molecules that form entangled aggregates via different types of noncovalent interactions . They are characterized by their unique ability to mimic biological systems by effectively absorbing and retaining large quantities of water . Despite their poor mechanical properties, LMWHs are widely used in various medical applications due to their easy preparation, biocompatibility, and low toxicity .
Drug Delivery
LMWHs have been extensively employed in different biomedical applications, including drug delivery . They demonstrate responsiveness to external stimuli, such as light, temperature, enzymes, or pH, rendering them ideally adapted for various controlled drug delivery applications .
Tissue Engineering and Cell Culture
LMWHs are also used in tissue engineering and cell culture . Their biocompatibility and ability to mimic biological systems make them ideal for these applications .
Wound Healing
Another application of LMWHs is in wound healing . Their high water retention capability and biocompatibility make them suitable for this purpose .
Biofabrication
LMWHs are used in biofabrication . Their unique properties, such as cost-effective preparation, easy functionalization, and ability to respond to external stimuli, make them ideal candidates for biofabrication .
Surface Modification
The compound can be used for the surface modification of materials like TiO2 . The modification with amino-alkylphosphonic acid impacts the surface properties and adsorption performance of palladium .
Metal Sorption
Amino-alkylphosphonic acid-grafted TiO2 materials are of increasing interest in a variety of applications such as metal sorption .
Heterogeneous Catalysis
These grafted materials are also used in heterogeneous catalysis . The modification with amino-alkylphosphonic acid can enhance the catalytic properties of the material .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(3-aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c8-3-1-2-5-4-6(7(10)11)9-12-5;/h4H,1-3,8H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGPKLHWIFYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

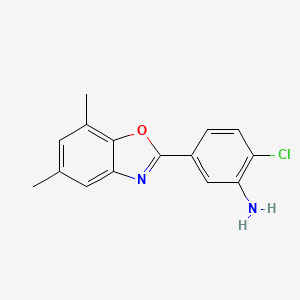
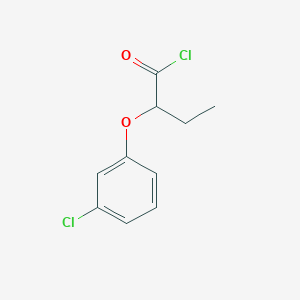
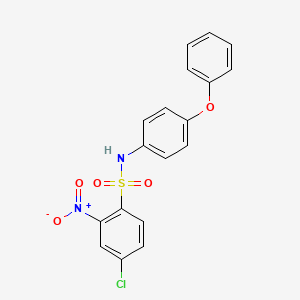
![methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B2643282.png)
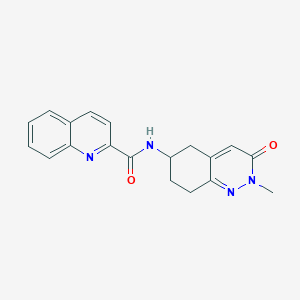
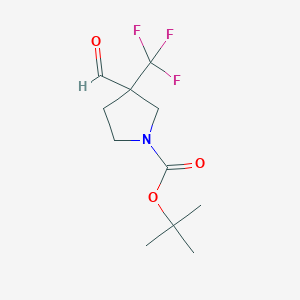
![2-((4-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2643289.png)
![6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2643291.png)
![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2643292.png)

![1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2643295.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2643296.png)
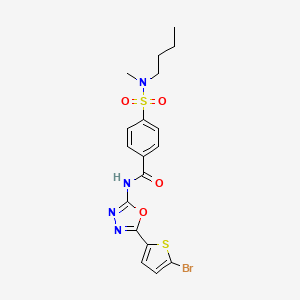
![6-Phenyl-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2643299.png)